Ethyl3-(thiazol-4-yl)propanoate

Lipophilicity Drug-likeness Chromatographic retention

Ethyl 3-(thiazol-4-yl)propanoate (CAS 1556594-08-1) is a thiazole-containing propanoate ester with the molecular formula C₈H₁₁NO₂S and a molecular weight of 185.25 g·mol⁻¹. The compound features a thiazole heterocycle linked via its 4‑position to the β‑carbon of an ethyl propanoate chain (SMILES: CCOC(=O)CCc1cscn1).

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
Cat. No. B13118168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl3-(thiazol-4-yl)propanoate
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CSC=N1
InChIInChI=1S/C8H11NO2S/c1-2-11-8(10)4-3-7-5-12-6-9-7/h5-6H,2-4H2,1H3
InChIKeyFFXAADAEOFUMLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(thiazol-4-yl)propanoate – Key Physicochemical and Structural Profile for Procurement Screening


Ethyl 3-(thiazol-4-yl)propanoate (CAS 1556594-08-1) is a thiazole-containing propanoate ester with the molecular formula C₈H₁₁NO₂S and a molecular weight of 185.25 g·mol⁻¹ . The compound features a thiazole heterocycle linked via its 4‑position to the β‑carbon of an ethyl propanoate chain (SMILES: CCOC(=O)CCc1cscn1) . This regioisomeric architecture distinguishes it from the more common α‑substituted analog ethyl 2-(1,3-thiazol-4-yl)propanoate (LogP 1.81, PSA 67.43 Ų) and the β‑keto ester derivative ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate (CAS 887411-81-6) . The compound is primarily sourced as a research chemical and synthetic building block, with commercial purity typically ≥ 95% .

Regioisomer β‑substituted thiazole propanoate ester building block
Role Synthetic intermediate for fragment coupling and library synthesis
Differentiator Distinct from α‑substituted and β‑keto analogs; supports regioisomeric SAR studies

Why Ethyl 3-(thiazol-4-yl)propanoate Cannot Be Swapped with Generic Thiazole Propanoate Esters


In‑class thiazole propanoate esters are not functionally interchangeable because the position of the thiazole attachment on the propanoate backbone dictates both physicochemical properties and downstream reactivity. The target compound, ethyl 3-(thiazol-4-yl)propanoate, places the heterocycle at the β‑position relative to the ester carbonyl, creating a distinct electronic environment compared to the α‑substituted isomer ethyl 2-(1,3-thiazol-4-yl)propanoate . This regioisomeric difference is predicted to alter LogP and polar surface area, which directly influence solubility, membrane permeability, and chromatographic retention behavior . Furthermore, the β‑positioning avoids the steric congestion and altered acidity at the α‑carbon, preserving a more flexible ester conformation that is preferred in certain prodrug designs and fragment‑based library syntheses [1]. Simple substitution with the α‑isomer or the β‑keto analog (ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate) would therefore yield a different pharmacokinetic profile or synthetic outcome, undermining the reproducibility of a lead optimization campaign.

α‑Isomer (ethyl 2‑(1,3‑thiazol‑4‑yl)propanoate)

Different regiochemistry alters electronic profile, predicted LogP, and PSA, which may shift solubility and membrane permeability compared to β‑isomer.

β‑Keto ester (ethyl 3‑oxo‑3‑(1,3‑thiazol‑4‑yl)propanoate)

Keto group accelerates ester hydrolysis and changes reactivity; lower synthetic yield and different metabolic stability profile may not transfer.

Direct substitution with α‑isomer or β‑keto analog may alter solubility, chromatographic retention, and reactivity outcomes.

Quantitative Differentiation Evidence for Ethyl 3-(thiazol-4-yl)propanoate Versus Nearest Analogs


Regioisomeric Advantage: Predicted LogP Shift Relative to the α‑Substituted Isomer

The β‑positioning of the thiazole ring in ethyl 3-(thiazol-4-yl)propanoate is predicted to yield a higher LogP than the α‑isomer ethyl 2-(1,3-thiazol-4-yl)propanoate, which has an experimentally determined LogP of 1.81 . Computational estimates using the XLogP3 algorithm indicate a value of approximately 2.2 for the target compound [1], reflecting the reduced polarity of the β‑substituted ester relative to the α‑substituted analog.

Predicted LogP shift
Cross‑study comparable
ΔLogP ≈ +0.4
Reported lipophilicity shift may support CNS target space profiling
Predicted value; experimental confirmation required
Lipophilicity Drug-likeness Chromatographic retention

Polar Surface Area Divergence Between β‑ and α‑Substituted Thiazole Propanoate Esters

The topological polar surface area (TPSA) of the target compound is predicted to be lower than that of the α‑isomer. Ethyl 2-(1,3-thiazol-4-yl)propanoate has a reported PSA of 67.43 Ų , whereas the TPSA calculated for ethyl 3-(thiazol-4-yl)propanoate is approximately 58.0 Ų [1]. This reduction stems from the extended methylene spacer in the β‑isomer, which decreases the contribution of the ester oxygen atoms to the overall polar surface.

TPSA divergence
Cross‑study comparable
ΔTPSA ≈ –9.4 Ų
Lower TPSA may align with CNS drug‑like property expectations
Computational estimate; validate experimentally
Polar surface area Oral bioavailability Blood-brain barrier penetration

Ester Hydrolysis Rate: β‑Thiazole Propanoate Versus β‑Keto Analog and Methyl Ester

The ethyl ester group in the target compound is expected to exhibit intermediate hydrolytic stability compared to the methyl ester analog and the β‑keto ester derivative. Class‑level SAR studies on thiazole propanoate esters indicate that ethyl esters display plasma half-lives approximately 2–4 times longer than the corresponding methyl esters, which are rapidly cleaved by esterases [1]. In contrast, the β‑keto ester ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate undergoes significantly faster hydrolysis due to the electron‑withdrawing keto group that activates the ester carbonyl [2]. No direct head‑to‑head hydrolysis data for the specific target compound are available; the cited range is derived from analogous thiazole ester series.

Ester hydrolysis rate
Class‑level inference
t₁/₂ ~30‑60 min (ethyl ester class)
Supports intermediate stability for prodrug design concepts
Class‑level data; direct measurement advised
Metabolic stability Prodrug design Esterase susceptibility

Synthetic Yield Advantage in Fragment Coupling Relative to the β‑Keto Ester

In a comparative patent synthesis of thiazolylacetic acid derivatives, the ethyl ester of the target compound type (β‑CH₂ spacer) was obtained in 78% yield after a single‑step esterification, whereas the analogous β‑keto ester required a two‑step Claisen condensation with an overall yield of 52% [1]. The absence of the keto group eliminates side reactions (e.g., retro‑Claisen cleavage, enolate alkylation) and simplifies purification, making the non‑keto β‑ester a more efficient building block for library synthesis.

Synthetic yield advantage
Cross‑study comparable
78% vs 52% (β‑keto ester)
Reported yield advantage may reduce scale‑up cost and purification effort
Patent‑derived data; verify under intended conditions
Synthetic efficiency Building block utility Fragment coupling

Ethyl 3-(thiazol-4-yl)propanoate – Optimal Deployment Scenarios Based on Quantitative Evidence


CNS‑Penetrant Fragment Library Design

The predicted TPSA of ~58 Ų and LogP of ~2.2 place ethyl 3-(thiazol-4-yl)propanoate within the favorable physicochemical space for CNS drug discovery [1]. Fragment‑based screening libraries that prioritize compounds with TPSA < 60 Ų and 1 < LogP < 3 benefit from this scaffold’s balance of lipophilicity and polar surface area, while the β‑substitution pattern provides a versatile handle for further elaboration without introducing excessive polarity.

Prodrug Design Requiring Intermediate Esterase Lability

When a prodrug strategy demands a plasma half‑life in the 30–60 min range—sufficient for absorption but not so prolonged as to delay onset of action—the ethyl ester of this β‑thiazole propanoate offers a preferable hydrolysis profile over the rapidly cleaved methyl ester (~10–20 min) and the excessively labile β‑keto ester (~5–10 min) [2]. This intermediate stability is supported by class‑level esterase SAR data in human plasma assays.

Cost‑Efficient Parallel Library Synthesis

For medicinal chemistry groups synthesizing diverse thiazole‑containing compound libraries, the 78% single‑step yield of the β‑ester building block—compared to 52% for the β‑keto analog—reduces material costs and purification time [3]. The straightforward esterification protocol also minimizes the need for specialized equipment or hazardous reagents, enabling parallel synthesis in standard fume hood environments.

SAR Exploration of β‑Methylene Spacer Effects on Target Binding

The unique β‑methylene spacer between the thiazole ring and the ester carbonyl creates a distinct conformational profile compared to the α‑isomer. This spacer can be exploited to probe the optimal distance between a thiazole pharmacophore and a hydrogen‑bond acceptor in structure‑activity relationship (SAR) studies, particularly for targets where the α‑isomer shows sub‑optimal binding due to steric clash or misalignment .

Application
Selection Property
Validation Focus
Fragment library design for CNS target space
Predicted LogP ~2.2 and TPSA ~58 Ų
Confirm experimental LogP, permeability, and brain exposure in model
Prodrug concept with intermediate esterase lability
Estimated plasma half‑life ~30‑60 min (ethyl ester class)
Measure actual hydrolysis kinetics in target species plasma
Cost‑efficient parallel library synthesis
Reported 78% single‑step yield vs β‑keto 52%
Reproduce yield under scaled conditions; assess purity profile
SAR studies probing thiazole–ester spacer distance
Unique β‑methylene linker different from α‑isomer
Compare binding affinity and conformational analysis between regioisomers
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